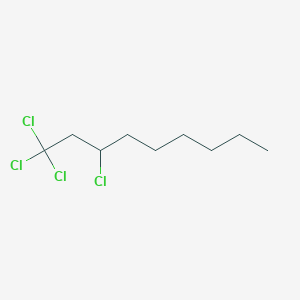

1,1,1,3-Tetrachlorononane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3-tetrachlorononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16Cl4/c1-2-3-4-5-6-8(10)7-9(11,12)13/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHFUTULBZGYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446936 | |

| Record name | 1,1,1,3-tetrachlorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-27-5 | |

| Record name | 1,1,1,3-tetrachlorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1,1,1,3-Tetrachlorononane (CAS 1070-27-5): Synthesis, Mechanisms, and Applications in Advanced Analytical Chemistry

Executive Summary

The quantification and regulation of Short-Chain Chlorinated Paraffins (SCCPs) represent one of the most formidable challenges in modern environmental analytical chemistry. Because industrial SCCPs are synthesized via the direct, non-selective chlorination of alkane feedstocks, they exist as hyper-complex mixtures of thousands of positional isomers and diastereomers.

1,1,1,3-Tetrachlorononane (CAS 1070-27-5) emerges as a critical solution to this analytical bottleneck. As a pure, synthetically derived C9 polychlorinated alkane (PCA), it serves as an indispensable internal standard for Gas Chromatography-Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS)[1]. This whitepaper provides an in-depth technical analysis of 1,1,1,3-tetrachlorononane, detailing its physicochemical properties, the regiospecific Atom Transfer Radical Addition (ATRA) mechanism used for its synthesis, and its field-proven integration into environmental monitoring workflows[2].

Physicochemical Profiling

Understanding the fundamental properties of 1,1,1,3-tetrachlorononane is essential for predicting its chromatographic behavior and its interaction with biological and environmental matrices. The table below synthesizes its core quantitative data.

| Property | Value / Description |

| Chemical Name | 1,1,1,3-Tetrachlorononane |

| CAS Registry Number | 1070-27-5 |

| Molecular Formula | C₉H₁₆Cl₄ |

| Molecular Weight | 266.04 g/mol |

| SMILES String | CCCCCCC(CC(Cl)(Cl)Cl)Cl |

| Chlorine Content (% w/w) | ~53.3% |

| Boiling Point | 87–95 °C at 0.3 mm Hg (Vacuum)[3] |

| Refractive Index ( | 1.4746[3] |

| Primary Application | Analytical Reference Standard (Internal/Surrogate) for SCCP/PCA quantification[1] |

Regiospecific Synthesis: The Kharasch Addition Mechanism

Industrial chlorinated paraffins cannot be used as precise analytical standards due to their isomeric chaos. To obtain pure 1,1,1,3-tetrachlorononane, chemists employ the Kharasch Addition —a transition-metal-catalyzed Atom Transfer Radical Addition (ATRA) of carbon tetrachloride (CCl₄) across the terminal double bond of 1-octene[4].

Mechanistic Causality

The Kharasch addition is driven by the redox cycling of a metal catalyst (traditionally Fe, Ru, or Ni complexes).

-

Initiation: The lower-oxidation-state metal (e.g., Fe²⁺ or Ru²⁺) transfers an electron to CCl₄, cleaving a C-Cl bond to generate a trichloromethyl radical (•CCl₃) and a metal-chloride species.

-

Propagation: The electrophilic •CCl₃ radical adds regiospecifically to the less sterically hindered terminal carbon of 1-octene, creating a secondary carbon-centered radical.

-

Termination/Transfer: This intermediate radical abstracts a chlorine atom from the oxidized metal-chloride complex, yielding the final 1,1,1,3-tetrachlorononane product and regenerating the active catalyst[5].

Catalytic cycle of the Kharasch Addition (ATRA) synthesizing 1,1,1,3-Tetrachlorononane.

Step-by-Step Synthetic Protocol

The following self-validating protocol is adapted from foundational patent literature for the high-yield production of 1,1,1,3-tetrachlorononane[3].

Reagents & Equipment:

-

1-Octene (High purity, >99%)

-

Carbon Tetrachloride (CCl₄) (Excess, acts as both reagent and solvent)

-

Catalyst System: Ferric chloride hexahydrate (FeCl₃·6H₂O) and dimethylammonium chloride.

-

Co-solvent: Methanol or Acetonitrile.

-

Equipment: Glass ampoule or high-pressure autoclave, vacuum distillation apparatus.

Procedure:

-

Reaction Mixture Preparation: In a controlled environment, combine 11.2 g of 1-octene, 36.0 g of CCl₄, 0.5 g of FeCl₃·6H₂O, 0.5 g of dimethylammonium chloride, and a small volume of methanol (approx. 1-2 g) to aid catalyst solubility.

-

Sealing and Heating: Transfer the mixture into a heavy-walled glass ampoule or autoclave. Seal the vessel to prevent the escape of volatile components. Heat the vessel uniformly to 142 °C for 22 hours . Causality Note: Elevated temperature is required to overcome the activation energy barrier for the initial homolytic cleavage of the C-Cl bond by the iron catalyst.

-

Cooling and Workup: Allow the vessel to cool to room temperature before carefully opening. Wash the crude organic contents with distilled water to remove the metal catalyst and amine salts. Dry the organic layer over anhydrous calcium chloride (CaCl₂).

-

Solvent Removal: Evaporate the unreacted, excess CCl₄ under reduced pressure using a rotary evaporator.

-

Vacuum Distillation: Subject the remaining crude oil to fractional vacuum distillation. Collect the main fraction boiling at 87–95 °C at 0.3 mm Hg . This fraction yields pure 1,1,1,3-tetrachlorononane (approx. 42% conversion based on 1-octene, with 95% selectivity)[3].

Analytical Applications: SCCP Quantification via GC-ECNI-MS

Short-chain chlorinated paraffins (C10–C13) are classified as Persistent Organic Pollutants (POPs) under the Stockholm Convention due to their bioaccumulation, toxicity, and long-range environmental transport[6]. Because technical CP mixtures lack distinct chromatographic peaks, traditional GC-FID or GC-EI-MS fails to quantify them accurately.

Why 1,1,1,3-Tetrachlorononane?

As a C9 congener with a specific 53.3% chlorine weight, 1,1,1,3-tetrachlorononane elutes just before the C10-C13 SCCP envelope on a non-polar GC column. Furthermore, it ionizes predictably under Electron Capture Negative Ionization (ECNI) . ECNI is chosen over standard Electron Impact (EI) because the low-energy thermal electrons in ECNI are readily captured by the highly electronegative chlorine atoms, minimizing molecular fragmentation and yielding highly specific

Environmental Sample Analysis Protocol

Standardized GC-ECNI-MS workflow utilizing 1,1,1,3-Tetrachlorononane as an internal standard.

Step-by-Step Analytical Workflow:

-

Extraction: Extract the target matrix (e.g., 10 g of homogenized fish tissue or soil) using Accelerated Solvent Extraction (ASE) with a hexane/dichloromethane (1:1 v/v) mixture.

-

Isotope/Standard Spiking: Spike the raw extract with a known concentration (e.g., 100 ng) of 1,1,1,3-tetrachlorononane. Causality Note: Spiking before clean-up ensures that any analyte loss during subsequent purification steps is mathematically corrected by the recovery rate of the internal standard.

-

Lipid Removal & Clean-up: Pass the extract through a multi-layer acidified silica gel column to destructively remove lipids and biogenic organic matter. Elute the PCA fraction using hexane.

-

GC-ECNI-MS Injection: Inject 1 µL of the concentrated extract into a GC equipped with a DB-5MS (or equivalent) capillary column. The mass spectrometer must be operated in ECNI mode using methane or isobutane as the reagent gas.

-

Quantification: Monitor the specific

isotopic clusters for the target SCCP congener groups and the internal standard. Calculate the total SCCP concentration using the relative response factor (RRF) established by the 1,1,1,3-tetrachlorononane peak[2].

References

-

Chiron AS. "BMF 10 - Polychlorinated alkanes (SCCP)." Chiron Reference Materials. Available at: [Link]

- Asscher, M., et al. "US3651019A - Production of adducts of carbon tetrachloride or chloroform with olefinically unsaturated substances." Google Patents, 1972.

-

Wikipedia Contributors. "Kharasch addition." Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Nikiforov, V. "Synthesis of Polychloroalkanes." Chlorinated Paraffins, Springer, 2010, pp. 41-82. Available at:[Link]

-

Campro Scientific. "Answering the Urgent Call for Chlorinated Paraffin Standards." Campro Webshop. Available at:[Link]

Sources

- 1. chiron.no [chiron.no]

- 2. campro-webshop.eu [campro-webshop.eu]

- 3. US3651019A - Production of adducts of carbon tetrachloride or chloroform with olefinically unsaturated substances - Google Patents [patents.google.com]

- 4. Kharasch addition - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

The Molecular Architecture and Catalytic Synthesis of 1,1,1,3-Tetrachlorononane: A Comprehensive Technical Guide

As a Senior Application Scientist specializing in halogenated aliphatic chemistry, I approach the synthesis and structural characterization of polychlorinated alkanes (PCAs) not merely as an exercise in organic chemistry, but as a highly controlled orchestration of single-electron transfer (SET) kinetics. Among these compounds, 1,1,1,3-tetrachlorononane stands out as a critical molecule[]. It serves a dual purpose in modern chemistry: acting as a foundational building block for the synthesis of long-chain aliphatic carboxylic acids, and functioning as an indispensable, highly pure reference standard for the environmental quantification of Short-Chain Chlorinated Paraffins (SCCPs)[2],[3].

This guide dissects the structural chemistry, mechanistic synthesis, and analytical utility of 1,1,1,3-tetrachlorononane, moving beyond basic procedures to explain the fundamental causality that governs its production.

Structural Chemistry & Physicochemical Profiling

1,1,1,3-tetrachlorononane features a nine-carbon aliphatic backbone terminated by a highly electron-withdrawing trichloromethyl group (-CCl₃) at the C1 position and a secondary chloride at the C3 position. This specific chlorination pattern significantly alters the molecule's polarity, polarizability, and lipophilicity compared to its unchlorinated nonane analog[4].

Crystallographic and computational models of similar PCAs indicate that the carbon atoms maintain a nearly planar zigzag conformation. To minimize steric repulsion, the bulky chlorine atoms are forced into gauche positions relative to the carbon backbone[4].

Table 1: Quantitative Physicochemical Data for 1,1,1,3-Tetrachlorononane [2],[],[3]

| Property | Value |

| IUPAC Name | 1,1,1,3-tetrachlorononane |

| CAS Registry Number | 1070-27-5 |

| Molecular Formula | C₉H₁₆Cl₄ |

| Molecular Weight | 266.04 g/mol |

| Theoretical Chlorine Content | 53.3% (w/w) |

| Boiling Point | 87–95 °C (at 0.3 mm Hg) |

| Refractive Index (nD²⁰) | ~1.4746 |

The Kharasch Addition: Atom Transfer Radical Addition (ATRA)

The synthesis of 1,1,1,3-tetrachlorononane is achieved via the Kharasch addition—a transition-metal-catalyzed Atom Transfer Radical Addition (ATRA) of carbon tetrachloride (CCl₄) to 1-octene[5].

The selection of the catalyst is the most critical parameter in this workflow. While early industrial methods utilized iron or copper salts[2], modern high-yield syntheses rely on ruthenium(II) complexes, such as [RuCl₂(PPh₃)₃] or silylruthenium hydrides[6]. The causality here lies entirely in the redox potential of the metal. The Ru(II)/Ru(III) redox couple is perfectly calibrated to facilitate a single-electron transfer (SET) to CCl₄ without over-reducing the system, which would otherwise lead to uncontrolled olefin polymerization[7].

During initiation, the Ru(II) center donates an electron to CCl₄, cleaving a C-Cl bond to generate a highly reactive •CCl₃ radical and a Ru(III)-Cl intermediate. The •CCl₃ radical subsequently attacks the terminal double bond of 1-octene in an anti-Markovnikov fashion. To prevent the resulting secondary carbon-centered radical from propagating a polymer chain, the Ru(III)-Cl species rapidly transfers the chlorine atom back to the intermediate. This rapid "capping" step yields the 1:1 adduct (1,1,1,3-tetrachlorononane) and regenerates the Ru(II) catalyst[6],[7].

Figure 1: Ruthenium-catalyzed Atom Transfer Radical Addition (ATRA) cycle for 1,1,1,3-tetrachlorononane.

Self-Validating Synthetic Protocol

To ensure high selectivity and suppress telomerization, the following protocol integrates strict environmental controls and in-process validation steps. Every action has a mechanistic justification.

Protocol: Ruthenium-Catalyzed Synthesis of 1,1,1,3-Tetrachlorononane Objective: Achieve >85% selective conversion of 1-octene to the 1:1 adduct.

Step 1: Reagent Purification Distill 1-octene and CCl₄ over calcium hydride prior to use. Causality: Trace moisture and peroxides in unpurified reagents will prematurely oxidize the Ru(II) catalyst to an inactive state and initiate competing, uncontrolled free-radical pathways.

Step 2: System Degassing In a Schlenk flask, combine 50 mmol 1-octene, 150 mmol CCl₄, and 0.010 mmol [RuCl₂(PPh₃)₃]. Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent diradical. Failing to rigorously degas the system will result in the irreversible quenching of the •CCl₃ intermediate, permanently halting the catalytic cycle[6].

Step 3: Thermal Activation Backfill the flask with ultra-pure Argon and heat the sealed system to reflux (approx. 80 °C) for 5 hours. Causality: The activation energy for the initial single-electron transfer from Ru(II) to CCl₄ requires thermal input. Using a 3:1 molar excess of CCl₄ ensures it acts as both the halogen donor and the solvent, driving the thermodynamic equilibrium strictly toward the 1:1 adduct while suppressing 1:2 telomer formation.

Step 4: In-Process Validation (Self-Validating System Gate) Withdraw a 50 µL aliquot under Argon, dilute in CDCl₃, and analyze via ¹H-NMR. Validation: This protocol validates itself through spectral monitoring. The complete disappearance of the 1-octene vinylic multiplet at 5.8 ppm and the emergence of a highly deshielded methine proton (-CHCl-) at ~4.2 ppm confirms successful conversion. If unreacted 1-octene remains, the reflux must be extended by 2 hours before proceeding.

Step 5: Isolation and Purification Remove excess CCl₄ via rotary evaporation. Purify the crude residue via fractional vacuum distillation. Causality: 1,1,1,3-tetrachlorononane is a dense, high-boiling liquid. Distillation under high vacuum (0.3 mm Hg at 87–95 °C) is mandatory to prevent the thermal degradation and dehydrohalogenation (loss of HCl) that would inevitably occur at atmospheric pressure[2].

Analytical Applications & SCCP Standardization

Beyond its role as a synthetic intermediate, 1,1,1,3-tetrachlorononane is critical in environmental analytical chemistry. Short-Chain Chlorinated Paraffins (SCCPs, C₁₀-C₁₃) and their C₈-C₉ precursors are classified globally as persistent organic pollutants[3]. Because industrial SCCPs are highly complex mixtures of thousands of isomers, quantifying them in environmental matrices (e.g., water, soil, biological tissues) is notoriously difficult.

By utilizing highly pure, synthetically defined 1,1,1,3-tetrachlorononane as a reference standard, analytical chemists can accurately calibrate High-Resolution Gas Chromatography/Electron Capture Negative Ion-Mass Spectrometry (HRGC/ECNI-MS) systems[3]. The specific 1,1,1,3-chlorination pattern provides a distinct retention index (RI) and a predictable mass fragmentation pathway, allowing for the precise deconvolution of complex environmental samples[4].

References

- US3651019A - Production of adducts of carbon tetrachloride or chloroform with olefinically unsaturated substances - Google P

- CAS 1070-27-5 (Nonane,1,1,1,3-tetrachloro-) - BOC Sciences. bocsci.com.

- Synthesis of Polychloroalkanes | Request PDF - ResearchGate.

- BMF 10 - Polychlorinated alkanes (SCCP) - Chiron.no. chiron.no.

- PDF: ruthenium hydrides often catalyze double-bond migr

- Kharasch addition - Wikipedia. wikipedia.org.

- Mechanistic Aspects of the Kharasch Addition Reaction Catalyzed by Organonickel(II) Complexes... - Organometallics. uu.nl.

Sources

- 2. US3651019A - Production of adducts of carbon tetrachloride or chloroform with olefinically unsaturated substances - Google Patents [patents.google.com]

- 3. chiron.no [chiron.no]

- 4. researchgate.net [researchgate.net]

- 5. Kharasch addition - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

Kharasch addition product of carbon tetrachloride and 1-octene

- 1. Kharasch addition - Wikipedia [en.wikipedia.org]

- 2. US3651019A - Production of adducts of carbon tetrachloride or chloroform with olefinically unsaturated substances - Google Patents [patents.google.com]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

1,1,1,3-Tetrachlorononane molecular weight and formula

An In-depth Technical Guide to 1,1,1,3-Tetrachlorononane: Properties, Synthesis, and Industrial Context

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1,1,1,3-tetrachlorononane, a member of the polychlorinated n-alkane (PCA) family. While specific research on this individual congener is limited, this document extrapolates from established knowledge of closely related chlorinated hydrocarbons to provide a robust understanding of its molecular characteristics, synthetic pathways, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this class of compounds.

Introduction to 1,1,1,3-Tetrachlorononane and Polychlorinated n-Alkanes

1,1,1,3-Tetrachlorononane belongs to the broader class of compounds known as polychlorinated n-alkanes (PCAs), also commercially referred to as chlorinated paraffins (CPs). PCAs are complex technical mixtures of chlorinated straight-chain hydrocarbons.[1][2] These mixtures are categorized based on their carbon chain length: short-chain (SCCPs, C10-13), medium-chain (MCCPs, C14-17), and long-chain (LCCPs, C18-30).[2][3] Given that 1,1,1,3-tetrachlorononane has a nine-carbon backbone, it falls just short of the short-chain classification but its properties are highly relevant to the study of SCCPs.

PCAs are not typically synthesized as single, pure congeners but rather as complex mixtures with varying degrees of chlorination.[3] Therefore, 1,1,1,3-tetrachlorononane would be expected to be a component of a technical mixture rather than an isolated, commercially available chemical. These mixtures are valued for their chemical stability and are used in a wide range of industrial applications, including as flame retardants, plasticizers, and additives in metalworking fluids.[1][4]

Molecular and Physicochemical Profile of 1,1,1,3-Tetrachlorononane

The structural and chemical properties of 1,1,1,3-tetrachlorononane can be inferred from its nomenclature and by comparison with analogous chlorinated alkanes.

Molecular Formula and Weight

The chemical name "1,1,1,3-tetrachlorononane" defines its structure: a nine-carbon alkane chain with four chlorine atoms located at the first and third carbon positions. Based on this, the molecular formula and weight have been calculated.

| Property | Value |

| Molecular Formula | C9H16Cl4 |

| Molecular Weight | 266.04 g/mol |

| IUPAC Name | 1,1,1,3-Tetrachlorononane |

Note: The molecular weight is calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and chlorine (35.453 u).

Physicochemical Properties (Predicted)

-

Physical State: Expected to be a dense, oily liquid at room temperature.

-

Boiling Point: Predicted to be high, likely over 250°C, due to its molecular weight and polarity.

-

Solubility: Poorly soluble in water but soluble in organic solvents.

-

Reactivity: The presence of four electron-withdrawing chlorine atoms significantly influences its reactivity. The C-Cl bonds are susceptible to nucleophilic substitution and elimination reactions under specific conditions.

Synthesis of 1,1,1,3-Tetrachlorononane: A Proposed Pathway

The most common method for synthesizing polychlorinated alkanes is through the free-radical initiated telomerization of an alkene with a chlorine source, typically carbon tetrachloride.[5] A plausible synthetic route for 1,1,1,3-tetrachlorononane would involve the reaction of 1-octene with carbon tetrachloride.

Proposed Reaction:

C8H16 (1-octene) + CCl4 (carbon tetrachloride) → C9H16Cl4 (1,1,1,3-tetrachlorononane)

This reaction is typically initiated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, or through photochemical initiation with UV light.[5]

Experimental Protocol: Synthesis of 1,1,1,3-Tetrachlorononane

The following is a detailed, step-by-step methodology for the proposed synthesis of 1,1,1,3-tetrachlorononane, adapted from established protocols for similar compounds.[5]

Materials:

-

1-Octene

-

Carbon tetrachloride (CCl4)

-

2,2'-Azobis(isobutyronitrile) (AIBN)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere of nitrogen or argon.

-

Charging the Flask: Add an excess of carbon tetrachloride (e.g., 4 molar equivalents) and 1-octene (e.g., 1 molar equivalent) to the flask.

-

Initiator Addition: Add the radical initiator, AIBN (typically 1-2 mol% relative to the alkene).

-

Reaction Conditions: Heat the mixture to reflux (approximately 77°C, the boiling point of CCl4) with vigorous stirring.

-

Monitoring the Reaction: Maintain the reaction at reflux for several hours (e.g., 8-12 hours). The progress can be monitored by Gas Chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Purification:

-

Remove the excess carbon tetrachloride by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to isolate 1,1,1,3-tetrachlorononane from unreacted starting materials and higher boiling point telomers.

-

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of 1,1,1,3-Tetrachlorononane.

Industrial Applications and Relevance

While specific applications for 1,1,1,3-tetrachlorononane are not documented, the broader class of polychlorinated n-alkanes has significant industrial uses.[4]

-

Plasticizers: PCAs are frequently used as secondary plasticizers in polymers such as PVC to improve flexibility and durability.

-

Flame Retardants: The high chlorine content of these compounds makes them effective flame retardants in plastics, rubbers, and textiles.

-

Metalworking Fluids: They are employed as extreme-pressure additives in lubricants and cutting oils to reduce friction and wear on metal surfaces.[4]

-

Paints and Sealants: PCAs are also used in the formulation of paints, coatings, and sealants to enhance their performance and longevity.[4]

Toxicological and Environmental Considerations

Polychlorinated n-alkanes, particularly the short-chain varieties, are recognized as persistent organic pollutants (POPs) due to their environmental persistence, potential for bioaccumulation, and toxicity.[2][3] Although 1,1,1,3-tetrachlorononane is a C9 compound, its properties are relevant to the concerns surrounding SCCPs. These compounds can be transported over long distances in the environment and have been detected in various environmental compartments, including air, water, soil, and biota.[1] Human exposure can occur through various pathways, including ingestion of contaminated food and dermal contact with products containing these chemicals.[2]

Analytical Methodologies

The analysis of polychlorinated n-alkanes is challenging due to the complexity of the technical mixtures, which can contain thousands of isomers and congeners.[1] High-resolution mass spectrometry techniques are often employed to characterize the composition of these mixtures.[6] Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for the analysis of PCAs in environmental and biological samples.[1]

Conclusion

1,1,1,3-Tetrachlorononane, while not a widely studied individual compound, serves as a representative molecule for understanding the chemistry of polychlorinated n-alkanes. Its properties and synthesis can be logically inferred from the extensive research on related chlorinated hydrocarbons. The industrial utility of the broader PCA class is significant, but this is tempered by the serious environmental and health concerns associated with their persistence and toxicity. Further research into the specific properties and environmental fate of individual PCA congeners like 1,1,1,3-tetrachlorononane is warranted to better assess their risks and to develop safer alternatives.

References

- PubChem. (n.d.). 1,1,1,3-Tetrachloropentane. National Center for Biotechnology Information.

- PubChem. (n.d.). 1,1,3,3-Tetrachloropentane. National Center for Biotechnology Information.

- Smolecule. (2024, August 11). 1,1,3,3-Tetrachloropentane.

- PubChem. (n.d.). 1,1,1,2-Tetrachloro-pentane. National Center for Biotechnology Information.

- ChemicalBook. (2025, December 31). 1,1,1,3-Tetrachloro-propane.

- BenchChem. (n.d.). Synthesis of 1,1,1,3-Tetrachloroheptane.

- ResearchGate. (n.d.). Synthesis of 1,1,1,3,3-pentachloropropane.

- Patsnap. (2022, April 12). A kind of preparation method of 1,1,1,3-tetrachloropropane.

- ResearchGate. (2025, August 6). Analysis of polychlorinated n-alkanes in environmental samples.

- U.S. Environmental Protection Agency. (1999, June). List Of Toxic Chemicals Within The Polychlorinated Alkanes Category And Guidance For Reporting.

- Google Patents. (n.d.). US5113012A - Process for the production of 1,3-cyclopentanedione.

- ScienceDirect. (n.d.). Widening knowledge horizons on legacy POPs: Chlorinated Paraffins and Polychlorinated Naphthalenes.

- PubMed. (2024, September 19). Polychlorinated alkanes in indoor environment: A review of levels, sources, exposure, and health implications for chlorinated paraffin mixtures.

- ResearchGate. (n.d.). Investigating polychlorinated alkanes in technical chlorinated paraffin mixtures and polymer products available in Vietnam.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Polychlorinated alkanes in indoor environment: A review of levels, sources, exposure, and health implications for chlorinated paraffin mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

Structural and Functional Divergence: A Comparative Analysis of 1,1,1,3-Tetrachlorononane and Nonane Isomers

Introduction

As a Senior Application Scientist navigating the intersection of analytical chemistry, environmental toxicology, and drug development, I frequently encounter the need to differentiate structurally related compounds that exhibit vastly different biological and chemical behaviors. A prime example of this is the comparison between the 35 constitutional isomers of nonane and its halogenated counterpart, 1,1,1,3-tetrachlorononane.

While both share a nine-carbon backbone, their functional properties diverge radically. Nonane isomers are volatile, aliphatic hydrocarbons primarily of interest in petrochemical and solvent applications[1]. In stark contrast, 1,1,1,3-tetrachlorononane is a specific congener belonging to the class of short-chain chlorinated paraffins (SCCPs)—compounds globally recognized as persistent organic pollutants (POPs) due to their bioaccumulative nature and severe aquatic toxicity[2].

This whitepaper dissects the chemical causality behind these differences, providing drug development professionals and analytical chemists with self-validating protocols for their separation, quantification, and toxicological assessment.

Section 1: Chemical and Physical Causality

The fundamental difference between these two classes lies in the substitution of hydrogen atoms with chlorine.1, ranging from the straight-chain n-nonane to highly branched variants like 2,2,4,4-tetramethylpentane[1]. The degree of branching directly dictates the London dispersion forces; highly branched isomers exhibit lower boiling points and higher volatility compared to linear n-nonane, which boils at approximately 151°C[1].

Conversely, features four highly electronegative chlorine atoms[]. This halogenation introduces significant dipole moments and polarizability, drastically increasing the molecular weight (266.04 g/mol vs. 128.26 g/mol )[]. More importantly, the C-Cl bonds confer immense steric and electronic stability, rendering the molecule highly resistant to environmental degradation and hepatic oxidation.

Table 1: Quantitative Data Comparison

| Property | Nonane Isomers (e.g., n-Nonane) | 1,1,1,3-Tetrachlorononane |

| Molecular Formula | C9H20 | C9H16Cl4 |

| Molar Mass | 128.26 g/mol | 266.04 g/mol |

| Structural Diversity | 35 constitutional isomers | Specific SCCP congener |

| Boiling Point | ~151 °C (varies by branching) | > 250 °C (estimated) |

| Toxicity Profile | Low acute toxicity, VOC | Immunomodulatory, POP |

| Analytical Method | GC-EI-MS | GC-NCI-MS |

Section 2: Toxicological Divergence and Mechanistic Pathways

From a toxicological standpoint, the structural differences translate to entirely different risk profiles.

Nonane Isomers: Due to their high volatility and lipophilicity, exposure is primarily via inhalation. However, they exhibit 4[4]. In vivo, the unhindered C-H bonds are readily accessible to Cytochrome P450 (CYP450) enzymes, leading to rapid hydroxylation, phase II conjugation, and excretion.

1,1,1,3-Tetrachlorononane (SCCPs): The dense electron clouds of the chlorine atoms sterically hinder CYP450 active sites, preventing rapid metabolism. This leads to severe bioaccumulation in adipose tissues. Furthermore, subacute exposure to C9-13 chlorinated paraffins has been shown to cause5, including increased spleen weight, altered T-lymphocyte populations, and disruption of thyroid hormone signaling[5]. Regulatory bodies, including the EPA and Environment Canada, 6[6],[2].

Caption: Metabolic and toxicological divergence between nonane isomers and 1,1,1,3-tetrachlorononane.

Section 3: Analytical Workflows – A Self-Validating System

To accurately quantify these compounds in complex biological or environmental matrices, the analytical workflow must exploit their distinct electronic properties. A standard GC-MS approach is insufficient; a dual-ionization strategy is required.

Protocol: Dual-Stream GC-MS Analysis for Complex Matrices

Objective: Isolate and quantify volatile nonane isomers and persistent 1,1,1,3-tetrachlorononane from a single matrix.

Step 1: Matrix Extraction and Clean-up

-

Action: Homogenize the sample in a non-polar solvent mixture (hexane/dichloromethane 1:1 v/v).

-

Causality: Both compound classes are highly lipophilic and will partition into the organic phase.

-

Action: Pass the extract through a multi-layer acidified silica gel column.

-

Causality: Acidified silica degrades polar lipids and biological macromolecules that cause ion suppression in the MS, while leaving the inert alkanes and chloroalkanes intact.

Step 2: Aliquot Splitting and Concentration

-

Action: Split the eluate into two aliquots. Evaporate under a gentle stream of ultra-pure nitrogen at room temperature.

-

Causality: Strict temperature control prevents the volatilization loss of the lighter nonane isomers.

Step 3: GC-EI-MS for Nonane Isomers (Aliquot A)

-

Action: Inject into a GC equipped with a non-polar DB-5MS column. Utilize Electron Ionization (EI) at 70 eV.

-

Causality: Nonanes lack heteroatoms. The high-energy 70 eV electrons shatter the carbon backbone, providing reproducible and distinct fragmentation patterns (e.g., m/z 43, 57, 71) necessary to differentiate the 35 structural isomers based on branching[1].

Step 4: GC-NCI-MS for 1,1,1,3-Tetrachlorononane (Aliquot B)

-

Action: Inject into a GC coupled to an MS operating in Negative Chemical Ionization (NCI) mode, using methane as the reagent gas.

-

Causality: The four highly electronegative chlorine atoms in 1,1,1,3-tetrachlorononane undergo highly efficient resonance electron capture from the thermalized electrons produced by the methane plasma. This generates intense [M-Cl]- or [M-HCl]- ions, drastically increasing the signal-to-noise ratio compared to EI.

-

Self-Validation Check: If the compound is an unchlorinated nonane, it will be virtually invisible in NCI mode. This ensures absolute selectivity for the SCCP congener without false positives from the hydrocarbon matrix.

Caption: Dual-stream GC-MS workflow for the selective separation and quantification of C9 compounds.

Conclusion

Understanding the profound differences between nonane isomers and 1,1,1,3-tetrachlorononane requires a deep dive into how atomic substitution alters molecular fate. For drug development and environmental scientists, recognizing the causality—how electronegative chlorine atoms dictate both toxicological persistence and analytical detectability—is paramount for designing robust safety and screening protocols.

References

- Grokipedia - List of isomers of nonane.

- National Institutes of Health (NIH) - C9-13 chlorinated paraffins cause immunomodulatory effects in adult C57BL/6 mice.

- BOC Sciences - CAS 1070-27-5 (Nonane,1,1,1,3-tetrachloro-).

- Environment and Climate Change Canada - Chlorinated Paraffins | Canadian Environmental Protection Act.

- U.S. Environmental Protection Agency (EPA) - Short-Chain Chlorinated Paraffins (SCCPs).

- Texas Commission on Environmental Quality - Nonane, All Isomers - Development Support Document.

Sources

Solubility of polychlorinated nonanes in organic solvents

Title: Solubility of Polychlorinated Nonanes in Organic Solvents: Thermodynamics, Extraction Protocols, and Analytical Implications

Target Audience: Researchers, analytical chemists, and environmental drug development professionals.

Executive Summary

Polychlorinated nonanes (C9 chlorinated alkanes) represent a critical subclass of very short-chain chlorinated paraffins (vSCCPs). Often generated as thermal decomposition byproducts of longer-chain chlorinated paraffins[1], these compounds pose unique analytical challenges due to their complex isomeric mixtures and high lipophilicity. This technical guide provides an in-depth mechanistic analysis of the solubility of polychlorinated nonanes in organic solvents, exploring the thermodynamics of solvation, empirical determination methodologies, and the causality behind solvent selection in environmental extraction protocols.

The Physicochemical Landscape of Polychlorinated Nonanes

Chlorinated paraffins (CPs) are complex synthetic mixtures of polychlorinated n-alkanes, typically categorized by chain length into short (SCCPs, C10–C13), medium (MCCPs, C14–17), and long (LCCPs, C>17) chains[2]. Polychlorinated nonanes (C9) fall just below the standard SCCP threshold but share their fundamental physicochemical behavior. They are synthesized via the direct chlorination of n-nonane or emerge when higher chain length CPs (MCCPs or LCCPs) undergo carbon chain cleavage during thermal decomposition[1][3].

The solubility profile of polychlorinated nonanes is dictated by two primary structural variables: carbon chain length and the degree of chlorination (typically 40–70% by weight)[2][4]. As the chlorination degree increases, the density and viscosity of the mixture rise, while volatility decreases[2][5]. Crucially, the introduction of multiple electronegative chlorine atoms onto the C9 hydrocarbon backbone creates a dense electron cloud, significantly enhancing London dispersion forces and inducing localized dipole moments.

Thermodynamics of Solvation in Organic Solvents

The fundamental thermodynamic driver for the solubility of polychlorinated nonanes is the Gibbs free energy of mixing (

Conversely, in organic solvents, the Hildebrand solubility parameters (

Table 1: Solubility Profile and Partition Coefficients of Polychlorinated Nonanes / SCCPs

| Solvent Class | Specific Solvents | Solubility Status | Mechanistic Rationale |

| Aqueous/Polar Protic | Water, Methanol, Glycerol | Practically Insoluble (< 1 mg/L)[5] | High energetic cost of cavity formation; inability to participate in hydrogen bonding[2]. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Moderately to Highly Soluble[2] | Strong London dispersion forces; matched cohesive energy density[2]. |

| Aromatic Hydrocarbons | Benzene, Toluene | Readily Soluble / Miscible[8][9] | |

| Chlorinated Solvents | Chloroform, Dichloromethane (DCM) | Readily Soluble / Miscible[8][9] | "Like dissolves like"; nearly identical Hildebrand parameters allow ideal mixing[8]. |

| Polar Aprotic | Acetone, Diethyl Ether | Soluble / Miscible[8][9] | Dipole-dipole interactions stabilize the solute without hydrogen bond disruption[8]. |

(Note: The octanol-water partition coefficients (log Kow) for SCCPs range from 4.48 to 7.4, indicating extreme lipophilicity and a strong preference for the organic phase[9][10].)

Figure 1: Logical relationship between chlorination degree and solubility thermodynamics.

Empirical Determination of Solubility: A Self-Validating Protocol

To accurately determine the solubility and partition coefficients of polychlorinated nonanes, researchers must employ rigorous, self-validating methodologies. Because these compounds are complex mixtures with overlapping isotopic mass patterns, standard UV-Vis or simple GC-FID techniques are insufficient. The protocol below utilizes a modified Shake-Flask Method coupled with Gas Chromatography-Mass Spectrometry (GC-MS/MS)[11].

Step-by-Step Methodology: Shake-Flask Extraction & GC-MS/MS Quantification

Objective: Determine the solubility limit of a specific polychlorinated nonane congener mixture in a target organic solvent (e.g., a 1:1 Hexane-Dichloromethane mixture)[11].

-

System Equilibration (The Shake-Flask Method):

-

Action: Add an excess amount of the synthesized polychlorinated nonane mixture to 50 mL of the target organic solvent in a temperature-controlled, amber glass separatory funnel.

-

Causality: Amber glass prevents photolytic degradation[1]. Excess solute ensures the solvent reaches absolute thermodynamic saturation.

-

-

Agitation and Incubation:

-

Action: Agitate the mixture mechanically at 150 rpm for 24 hours at a constant 25.0 ± 0.1 °C, followed by a 24-hour settling period.

-

Causality: The extended agitation overcomes mass transfer resistance, while the settling period allows micro-emulsions to resolve, ensuring only truly dissolved molecules are sampled.

-

-

Phase Separation and Internal Standardization (Self-Validation):

-

Action: Extract a 1.0 mL aliquot of the saturated organic phase. Immediately spike the aliquot with a known concentration of a

C-labeled polychlorinated alkane internal standard. -

Causality: The internal standard corrects for any subsequent volumetric losses during concentration or matrix effects during ionization, making the quantification self-validating.

-

-

Sample Dilution and Concentration:

-

Action: Dilute the aliquot serially (if necessary) to fall within the linear dynamic range of the detector. Evaporate under a gentle stream of ultra-high purity nitrogen to a final volume of 100 µL.

-

-

GC-MS/MS Analysis:

-

Action: Inject 1 µL into a GC-MS/MS system operating in Electron Capture Negative Ionization (ECNI) mode. Use a non-polar capillary column (e.g., DB-5MS).

-

Causality: ECNI is highly selective and sensitive for highly chlorinated compounds, minimizing interference from non-halogenated co-extractants. The non-polar column separates congeners based on boiling point and dispersion forces, directly correlating with their solubility profiles[11].

-

Figure 2: Step-by-step workflow for empirical determination of polychlorinated nonane solubility.

Implications for Extraction and Environmental Remediation

Understanding the solubility of polychlorinated nonanes is not merely an academic exercise; it is the foundational logic behind environmental monitoring and remediation strategies. Because these compounds are highly hydrophobic (log Kow > 5)[10], they partition strongly into organic-rich matrices such as sediments, soils, and the lipid tissues of aquatic organisms[6][12].

When designing an extraction protocol for environmental samples (e.g., riverine sediments), aqueous extraction is thermodynamically impossible. Instead, scientists exploit the solubility profile by utilizing binary solvent systems. A common approach involves a 1:1 (v/v) mixture of Hexane and Dichloromethane (DCM)[11].

-

The Causality of the Binary Mix: Hexane (an aliphatic hydrocarbon) provides excellent solvation for the non-polar carbon backbone via dispersion forces, while DCM (a chlorinated solvent) offers the necessary dipole interactions to solvate the highly electronegative chlorine clusters. This synergistic solvent matching ensures exhaustive extraction recoveries (typically 90%–135%) from complex environmental matrices[11].

Furthermore, the thermal stability and solubility of these compounds dictate their remediation. Because they are practically insoluble in water, traditional aqueous microbial remediation is kinetically limited by bioavailability. Advanced remediation techniques must either utilize organic co-solvents to emulsify the nonanes[10] or rely on thermal decomposition above 800 °C, which breaks the C9 chains down into smaller, volatile chlorinated aromatic hydrocarbons[1][3].

Conclusion

The solubility of polychlorinated nonanes in organic solvents is a direct manifestation of their molecular architecture—specifically, the interplay between their C9 carbon backbone and their degree of chlorination. By leveraging the principles of solvation thermodynamics, researchers can predict their partitioning behavior and design highly efficient, self-validating extraction protocols using matched organic solvents like hexane and dichloromethane. As environmental regulations surrounding short-chain chlorinated paraffins tighten globally, mastering these physicochemical properties remains essential for accurate quantification and effective remediation.

References[8] "Chlorinated Paraffin for Plastics - PENPET Petrochemical Trading", penpet.com, URL[7] "Usage of short chain chlorinated paraffins (SCCPs) - SAFEGUARDS", sgs.com, URL[2] "Chlorinated Paraffins (EHC 181, 1996) - INCHEM", inchem.org, URL[6] "CHLORINATED PARAFFINS: Chemical Description", idc-online.com, URL[12] "Short-Chain Chlorinated Paraffins (SCCPs) (aka Chlorinated alkanes)", greenspec.co.uk, URL[4] "Short-Chain Chlorinated Paraffins : Production, Use and International Regulations", diva-portal.org, URL[9] "RoC Profile: Chlorinated Paraffins (C12, 60% Chlorine)", nih.gov, URL[10] "Short-Chain Chlorinated Paraffins (SCCPs) Action Plan", epa.gov,URL[11] "Determination of short-chain chlorinated paraffins (SCCPs) in surface water by gas chromatography - mass spectrometry (GC/MS)", researchgate.net, URL[5] "Chlorinated paraffins | C24H44Cl6 | CID 6537497", pubchem.ncbi.nlm.nih.gov, URL[1] "The thermal transformation mechanism of chlorinated paraffins: An experimental and density functional theory study", researchgate.net, URL[3] "Identification of the Released and Transformed Products during the Thermal Decomposition of a Highly Chlorinated Paraffin", researchgate.net, URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chlorinated Paraffins (EHC 181, 1996) [inchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Short-Chain Chlorinated Paraffins : Production, Use and International Regulations [diva-portal.org]

- 5. Chlorinated paraffins | C24H44Cl6 | CID 6537497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. idc-online.com [idc-online.com]

- 7. newsletter.sgs.com [newsletter.sgs.com]

- 8. Plasticizer & Flame Retardant: Chlorinated Paraffin for Plastics [penpet.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. epa.gov [epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. greenspec.co.uk [greenspec.co.uk]

Thermodynamic Control and Mechanistic Pathways in the Atom Transfer Radical Addition (ATRA) of CCl₄ to Terminal Alkenes

Executive Summary

For researchers and drug development professionals, the selective installation of halogenated moieties is a critical step in synthesizing complex pharmacophores. The addition of carbon tetrachloride (CCl₄) across terminal alkenes—historically known as the Kharasch addition—provides a highly atom-economical route to 1,1,1,3-tetrachloroalkanes[1]. Operating via an 2[2], this transformation relies on delicate thermodynamic balancing. This whitepaper deconstructs the thermodynamic driving forces, catalytic redox cycles, and experimental causality required to achieve selective 1:1 adduct formation without succumbing to competitive polymerization.

The Thermodynamic Imperative of ATRA

The global reaction (

-

Enthalpic Driving Force (

) : The reaction is fundamentally driven by the exchange of weaker bonds for stronger ones. The endothermic cleavage of the C-Cl bond in CCl₄ and the alkene -

Entropic Penalty (

) : As a bimolecular addition that forms a single product, the system experiences a significant decrease in entropy ( -

Gibbs Free Energy (

) : At standard operating temperatures, the enthalpic term dominates, yielding a negative

Quantitative Energetics

To understand the reaction coordinate, we must analyze the specific bond energies involved. The table below summarizes the thermodynamic parameters that dictate the reaction's spontaneity.

| Thermodynamic Parameter | Approximate Value | Mechanistic Implication |

| BDE: C-Cl (in CCl₄) | ~73 kcal/mol | High barrier requires catalytic redox activation to prevent the need for extreme thermal homolysis[3]. |

| BDE: C=C ( | ~65 kcal/mol | Cleavage is endothermic but readily attacked by the electrophilic |

| BDE: C-C ( | ~85 kcal/mol | Formation of this bond provides the primary enthalpic driving force for the propagation step[3]. |

| BDE: C-Cl (Secondary) | ~81 kcal/mol | The final halogen transfer step is strongly exothermic, pulling the equilibrium forward[3]. |

| ~ -28 kcal/mol | The global transformation is thermodynamically favorable and exothermic[3]. | |

| ~ -35 cal/(mol·K) | The entropic penalty requires high reagent concentrations to maintain a favorable |

Transition Metal Catalysis: Redox Thermodynamics

Without a catalyst, the thermal homolysis of CCl₄ requires temperatures that would exacerbate the entropic penalty and lead to uncontrolled radical coupling. To achieve kinetic control, transition metal complexes (e.g., Ru, Cu, Ni) are employed to mediate an 4[4].

The metal center (

-

If the reduction potential of the catalyst is too negative, the equilibrium shifts entirely to the right, flooding the system with radicals that undergo irreversible termination via dimerization.

-

If the catalyst is highly oxidizing, the reaction stalls.

The optimal catalyst maintains a low steady-state concentration of radicals, ensuring that the rate of deactivation (

Figure 1: Inner-sphere electron transfer (ISET) mechanism in transition-metal catalyzed ATRA.

Experimental Methodology: Self-Validating Protocol

A robust protocol must validate its own thermodynamic assumptions in real-time. The following methodology details the highly efficient7

7.Step 1: Rigorous Deoxygenation

-

Action : Subject 1-hexene, CCl₄, and the solvent (e.g., toluene) to three consecutive freeze-pump-thaw cycles on a Schlenk line.

-

Causality : Molecular oxygen is a ground-state diradical that reacts with the

radical at diffusion-controlled rates ( -

Validation : Ensure the manifold pressure drops below

mbar during the pump phase while the solution is frozen.

Step 2: Catalyst Initiation and Stoichiometry

-

Action : In an argon-filled glovebox, combine 1-hexene (1.0 equiv), CCl₄ (1.5 equiv), and

(1 mol%) in a sealed reaction vessel. -

Causality : A slight thermodynamic excess of CCl₄ ensures pseudo-first-order kinetics for the halogen donor. This mass action drives the equilibrium toward the 1:1 adduct and suppresses the competitive addition of the intermediate carbon radical to unreacted alkene (telomerization)[5].

Step 3: Thermal Activation and Kinetic Monitoring

-

Action : Heat the reaction mixture to 60 °C. Extract 10

aliquots under positive argon pressure every 2 hours for GC-MS analysis. -

Causality : Thermal energy is required to overcome the activation barrier of the initial Ru(II) to Ru(III) oxidation step[7].

-

Validation : The GC-MS trace must show the monotonic consumption of 1-hexene and the appearance of the 1,1,1,3-tetrachloroheptane peak. Crucial Check: If a peak corresponding to a 1:2 adduct (telomer) exceeds 2% relative area, it indicates that the rate of halogen transfer (

) is too slow relative to propagation (

Figure 2: Self-validating experimental workflow for Ru-catalyzed CCl₄ addition to terminal alkenes.

References

1.1 - uu.nl 2.2 - diva-portal.org 3.7 - researchgate.net 4.6 - acs.org 5. 3 - msu.edu 6.5 - uu.nl 7.4 - acs.org

Sources

Application Note: Synthesis of 1,1,1,3-Tetrachlorononane via Ruthenium-Catalyzed Kharasch Addition (ATRA)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The synthesis of polychlorinated alkanes is of critical importance in the development of advanced flame retardants, plasticizers, and complex organic intermediates[1][2]. The Kharasch addition—formally classified as an Atom Transfer Radical Addition (ATRA)—is the premier methodology for appending trichloromethyl groups to terminal alkenes[3].

This application note details a highly selective, self-validating protocol for the synthesis of 1,1,1,3-tetrachlorononane via the intermolecular addition of carbon tetrachloride (CCl₄) to 1-octene[4]. By employing a ruthenium-based catalytic system, this protocol overcomes the limitations of classical peroxide initiators, offering superior regioselectivity, complete suppression of telomerization, and significantly milder reaction conditions[5][6].

Mechanistic Rationale & Causality (E-E-A-T)

Traditional Kharasch additions rely on radical initiators (e.g., AIBN or peroxides) that require harsh thermal conditions and frequently lead to uncontrolled radical propagation, yielding polymeric byproducts[3][6]. Transition-metal-catalyzed ATRA operates via a controlled, non-chain redox mechanism, which ensures the exclusive formation of the 1:1 adduct[7].

-

Initiation via Single Electron Transfer (SET): The Ru(II) catalyst undergoes SET with CCl₄, abstracting a chlorine atom to form a Ru(III)-Cl species and a highly reactive trichloromethyl radical (•CCl₃)[7].

-

Regioselective Propagation: The electrophilic •CCl₃ radical adds regioselectively to the less sterically hindered terminal carbon of 1-octene, generating a secondary carbon-centered radical intermediate[3].

-

Termination via Halogen Transfer (Causality of Selectivity): The key to preventing telomerization is the rapid transfer of the chlorine atom from the Ru(III)-Cl complex to the intermediate radical. This inner-sphere electron transfer step yields the final 1,1,1,3-tetrachlorononane product and regenerates the Ru(II) catalyst[6][7].

-

Causality of Reagent Ratios: Operating with an excess of CCl₄ (acting as both reagent and solvent) thermodynamically favors the halogen transfer step over sequential alkene insertions, ensuring high fidelity of the 1:1 adduct[6].

Catalytic Cycle Visualization

Figure 1: Catalytic cycle of the Ruthenium-mediated Atom Transfer Radical Addition (ATRA).

Experimental Protocol

Self-Validating System: This protocol is designed with built-in quality control. The visual color change of the ruthenium complex during activation and the specific boiling point during distillation serve as in-process validation checkpoints.

Materials & Reagents

-

1-Octene: Reagent grade, >99% (Store over molecular sieves).

-

Carbon Tetrachloride (CCl₄): Anhydrous, >99.5%. (Caution: Highly toxic and carcinogenic. Handle exclusively in a fume hood).

-

Catalyst: Dichlorotris(triphenylphosphine)ruthenium(II)[RuCl₂(PPh₃)₃] or [RuCl(Cp*)(PPh₃)₂][5][8].

-

Solvent: Toluene (Anhydrous, degassed) - Optional, as CCl₄ can serve as the solvent.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of 1,1,1,3-tetrachlorononane.

Step-by-Step Methodology

-

Preparation & Degassing (Critical Step): Oxygen is a potent diradical scavenger that will irreversibly quench the •CCl₃ radical and oxidize the Ru(II) catalyst. In a flame-dried Schlenk tube under an argon atmosphere, add 1-octene (10 mmol) and CCl₄ (40 mmol, 4.0 equiv)[6].

-

Catalyst Addition: Add the [RuCl₂(PPh₃)₃] catalyst (0.1 mmol, 1 mol%). The solution will exhibit a distinct brown/red coloration.

-

Freeze-Pump-Thaw: Submerge the Schlenk tube in liquid nitrogen until the mixture is completely frozen. Evacuate the tube for 5 minutes, isolate from the vacuum, and allow it to thaw in a warm water bath. Repeat this cycle three times to ensure absolute deoxygenation.

-

Reaction Execution: Backfill the Schlenk tube with argon and seal it tightly. Heat the reaction mixture in a pre-equilibrated oil bath at 80 °C for 12 hours[9][10]. Continuous magnetic stirring at 600 rpm is required to ensure optimal mass transfer.

-

Quenching & Workup: Cool the reaction to room temperature. The reaction is quenched by exposing it to ambient air (oxygen terminates the radical cycle). Pass the crude mixture through a short pad of silica gel, eluting with hexane, to remove the transition metal catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to remove unreacted 1-octene and excess CCl₄. Purify the residue via fractional vacuum distillation. The pure 1,1,1,3-tetrachlorononane product is collected at 87–95 °C under 0.3 mmHg [4].

Data Presentation: Catalyst Efficiency Comparison

To justify the selection of the ruthenium catalyst, the following table summarizes the comparative efficiency of various initiating systems for the ATRA of CCl₄ to 1-octene.

| Catalyst System | Catalyst Loading (mol%) | Temp (°C) | Time (h) | 1:1 Adduct Yield (%) | Telomer Byproducts |

| Peroxides (e.g., Benzoyl Peroxide) | 5.0 | 100 | 24 | < 50% | High |

| CuCl / PMDETA | 5.0 | 90 | 16 | 72% | Moderate |

| [Ni(NCN)Br] | 1.0 | 25 | 24 | 85% | Low |

| RuCl₂(PPh₃)₃ | 1.0 | 80 | 12 | > 90% | Trace |

| [RuCl(Cp*)(PPh₃)₂] | 0.5 | 40-60 | 8 | 95% | None detected |

Table 1: Comparative analysis of catalytic systems for the synthesis of 1,1,1,3-tetrachlorononane. Ruthenium systems provide the highest yields with the lowest byproduct formation[5][7][8][9].

Analytical Characterization (QA/QC)

To validate the success of the synthesis, the isolated product must be characterized against the following expected parameters:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The molecular ion peak for 1,1,1,3-tetrachlorononane (

) is typically weak due to the facile loss of a chlorine radical. However, characteristic fragmentation patterns—specifically the -

¹H NMR (CDCl₃, 400 MHz) Expected Shifts:

- 0.88 (t, 3H, -CH₃)

- 1.25 - 1.55 (m, 8H, aliphatic chain)

- 1.80 - 2.05 (m, 2H, -CH₂- adjacent to the -CHCl- group)

- 3.10 (dd, 1H, diastereotopic -CH₂- between CCl₃ and CHCl)

- 3.35 (dd, 1H, diastereotopic -CH₂- between CCl₃ and CHCl)

- 4.30 (m, 1H, -CHCl- chiral center)

Diagnostic Note: The presence of the two doublet of doublets (dd) between 3.10 and 3.35 ppm is the definitive proof of the 1,1,1,3-tetrachlorononane structure, as the methylene protons between the trichloromethyl group and the chiral methine chloride center are diastereotopic.

References

-

Kharasch addition - Wikipedia. 3

-

Highly efficient Kharasch addition catalysed by RuCl(Cp*)(PPh3)2 - ResearchGate. 5

-

Mechanistic Aspects of the Kharasch Addition Reaction Catalyzed by Organonickel(II) Complexes - DSpace (UU.nl). 6

-

BMF 10 - Polychlorinated alkanes (SCCP) - Chiron.no. 1

-

US3651019A - Production of adducts of carbon tetrachloride or chloroform with olefinically unsaturated substances - Google Patents. 4

-

Kharasch addition of tetrachloromethane to alkenes catalyzed by metal acetylacetonates - ResearchGate. 8

-

ANSWERING THE URGENT CALL FOR CHLORINATED PARAFFIN STANDARDS - Campro Scientific. 2

-

Mechanistic Aspects of the Kharasch Addition Reaction Catalyzed by Organonickel(II) Complexes - ACS Organometallics.7

-

Novel Ruthenium Indenylidene Catalysts: From Homogeneous to Heterogeneous - ResearchGate. 9

-

Synthesis of Polychloroalkanes - ResearchGate. 10

Sources

- 1. chiron.no [chiron.no]

- 2. campro-webshop.eu [campro-webshop.eu]

- 3. Kharasch addition - Wikipedia [en.wikipedia.org]

- 4. US3651019A - Production of adducts of carbon tetrachloride or chloroform with olefinically unsaturated substances - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Preparation of chlorinated paraffin reference materials

Application Note: Synthesis, Characterization, and Validation of Chlorinated Paraffin Reference Materials

Executive Summary & Rationale

Chlorinated paraffins (CPs) are complex industrial mixtures of polychlorinated n-alkanes, widely utilized globally as flame retardants, plasticizers, and metal-working fluids[1]. Following the listing of short-chain chlorinated paraffins (SCCPs, C10–C13) as Persistent Organic Pollutants (POPs) under the Stockholm Convention, rigorous environmental monitoring has become a global regulatory mandate[2].

However, the analytical community faces a critical bottleneck: the extreme complexity of CP mixtures—comprising thousands of isomers, diastereomers, and homologues—renders standard chromatographic separation impossible, resulting in broad, unresolved complex mixtures (UCMs)[3]. The lack of reliable, carbon-chain-specific certified reference materials (CRMs) introduces severe quantification errors[4]. This application note details a highly controlled, self-validating protocol for the de novo synthesis, purification, and structural validation of single-chain CP reference materials.

Mechanistic Principles of CP Synthesis

Commercial CPs are synthesized via bulk free-radical chlorination, yielding a chaotic mixture of varying carbon chain lengths and chlorination degrees. To create reliable reference materials, synthesis must be strictly restricted to a single carbon chain length (e.g., strictly C10)[5].

This protocol utilizes sulfuryl chloride (

Experimental Workflow

Workflow for the synthesis and multi-modal validation of CP reference materials.

Detailed Experimental Protocols

Protocol A: Controlled Synthesis of Carbon-Chain-Specific SCCPs

Objective: Synthesize a C10-CP reference standard with a ~55% chlorine content.

-

System Preparation: Equip a 100 mL three-neck round-bottom flask with a reflux condenser and an argon inlet. Purge the system with ultra-high-purity Argon for 15 minutes. Causality: Ambient oxygen acts as a potent radical scavenger. Purging ensures the uninterrupted propagation of the

radical chain reaction, preventing premature termination and low yields. -

Solvation: Dissolve 1.0 mL of high-purity n-decane (>99.9%) in 30 mL of anhydrous dichloromethane (DCM)[3].

-

Initiation & Propagation: Add 9.0 mL of

dropwise over 30 minutes while subjecting the flask to continuous UV irradiation (365 nm) at room temperature[3]. Causality: Dropwise addition prevents thermal runaway. Controlling the reaction temperature prevents the dehydrochlorination of newly formed CPs into chlorinated olefins (COs), ensuring the purity of the reference standard[6]. -

Quenching & Purification: After 4 hours, quench the reaction by washing the organic layer with ice-cold saturated

until the pH stabilizes at 7.0. Pass the organic phase through a multi-layer silica gel column (anhydrous

Protocol B: Self-Validating System via Deuterodechlorination

Objective: Prove the structural integrity of the carbon backbone. Because CPs elute as a broad "hump" in gas chromatography, it is impossible to verify the carbon chain length directly from the synthesized mixture[3]. We employ a deuterodechlorination protocol as a self-validating quality control step to ensure the synthesis did not alter the carbon skeleton.

-

Reduction: Transfer 10 µg of the synthesized CP mixture into a reaction vial containing 5 mL of anhydrous tetrahydrofuran (THF). Add 50 mg of lithium aluminum deuteride (

)[5]. -

Incubation: Seal the vial under argon and heat at 65°C for 12 hours. Causality:

acts as a powerful nucleophile, selectively reducing all C-Cl bonds and replacing them with C-D (carbon-deuterium) bonds. This reaction preserves the carbon-carbon backbone while collapsing thousands of chlorinated isomers into a single, highly resolved deuterated alkane peak[3]. -

Validation: Analyze the extracted deuterated alkane via High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-HRMS). The presence of a single peak corresponding to the exact mass of deuterated decane confirms that no carbon chain scission or polymerization occurred during Protocol A[5].

Data Presentation & Characterization

Table 1: Synthesis Parameters for SCCP Reference Materials

| Target Homologue | Alkane Precursor | Reagents (Alkane : | Target Chlorine Content | Primary Application |

| C10-CPs | n-Decane | 1 mL : 9 mL | 50% - 65% w/w | SCCP Quantification |

| C11-CPs | n-Undecane | 1 mL : 9 mL | 50% - 65% w/w | SCCP Quantification |

| C12-CPs | n-Dodecane | 1 mL : 9 mL | 50% - 65% w/w | SCCP Quantification |

| Branched C10-CPs | 2-Methylnonane | 1 mL : 9 mL | 50% - 65% w/w | Internal Standard Extraction |

(Note: Branched C10-CPs are synthesized identically and utilized as highly effective extraction internal standards due to their structural similarity to linear CPs but distinct chromatographic retention times[5].)

Table 2: HRGC-ECNI-MS Parameters for Congener Profiling

| Parameter | Specification | Causality / Rationale |

| Ionization Source | Electron Capture Negative Ionization (ECNI) | CPs possess high electron affinity. ECNI provides soft ionization, preventing the excessive carbon backbone fragmentation seen in standard Electron Ionization (EI)[4]. |

| Carrier Gas | Helium (1.0 mL/min) | Provides optimal chromatographic resolution for complex UCMs. |

| Reagent Gas | Methane (2.0 mL/min) | Acts as a buffer gas to thermalize electrons, maximizing the probability of electron capture by the CP molecules[4]. |

| Monitored Ions | Primary diagnostic ions used to determine the exact chlorination degree and congener distribution profile. |

Conclusion

The preparation of chlorinated paraffin reference materials requires a paradigm shift from traditional single-compound synthesis to controlled mixture generation. By coupling radical chlorination with rigorous, self-validating protocols like deuterodechlorination, laboratories can produce highly accurate, carbon-chain-specific standards. These materials are indispensable for compliance with international environmental frameworks and the accurate toxicological assessment of POPs.

References

- Source: dicp.ac.

- Quantification of Short-Chain Chlorinated Paraffins by Deuterodechlorination Combined with Gas Chromatography–Mass Spectrometry | Environmental Science & Technology Source: ACS Publications URL

- Selective and Fast Analysis of Chlorinated Paraffins in the Presence of Chlorinated Mono-, Di-, and Tri-Olefins with the R-Based Automated Spectra Evaluation Routine (RASER)

- Perform Data Treatment for Chlorinated Paraffins in 10 Seconds?

- Source: Stockholm Convention (pops.int)

- Short- and Medium-Chain Chlorinated Paraffins in Polyvinylchloride and Rubber Consumer Products and Toys Purchased on the Belgian Market Source: MDPI URL

Sources

Application Note: Hydrolysis of 1,1,1,3-Tetrachlorononane to Carboxylic Acids

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, self-validating experimental design, and step-by-step protocols for the synthesis of medium-chain functionalized fatty acids.

Mechanistic Causality & Reaction Logic

The transformation of 1,1,1,3-tetrachlorononane into carboxylic acids is a highly versatile reaction sequence used to generate medium-chain fatty acid derivatives, which are critical building blocks in pharmaceutical synthesis and lipid-based drug delivery systems. The starting material is classically synthesized via the radical-mediated Kharasch addition of carbon tetrachloride to 1-octene[1].

1,1,1,3-Tetrachlorononane presents a unique chemoselective challenge due to its two distinct reactive sites: the terminal trichloromethyl (

To achieve selective hydrolysis of the

Pathway for sequential hydrolysis and dehydrohalogenation of 1,1,1,3-tetrachlorononane.

Experimental Design & Self-Validating Systems

A robust protocol must be self-validating, meaning the physical phenomena observed during the reaction directly confirm the mechanistic progress.

-

Acid Concentration Causality: We utilize 90%

rather than fuming sulfuric acid or dilute acid. Dilute acid lacks the protonating power to initiate the carbocation formation, while fuming acid leads to sulfonation and oxidative degradation. The 10% water content in the 90% acid is precisely enough to hydrate the intermediate acyl chloride. -

Self-Validating Endpoint (Protocol A): The conversion of one mole of a

group to a -

Thermodynamic Control (Protocol B): In the base-promoted elimination, 2.5 equivalents of

are used. The first equivalent deprotonates the carboxylic acid (protecting it from nucleophilic attack and increasing solubility), while the remaining excess drives the E2 elimination of the C3 chloride. The precipitation of the product upon acidification to exactly pH 2 validates the successful formation of the free fatty acid.

Step-by-Step Methodologies

Protocol A: Acid-Catalyzed Hydrolysis to 3-Chlorononanoic Acid

-

Apparatus Setup: Equip a 500 mL three-neck round-bottom flask with a PTFE-coated magnetic stir bar, an internal thermocouple, an addition funnel, and a reflux condenser. Connect the top of the condenser to an

scrubber via a mineral oil bubbler. -

Reagent Loading: Charge the flask with 50.0 g (0.188 mol) of 1,1,1,3-tetrachlorononane[3].

-

Acid Addition: Slowly add 150 mL of 90%

dropwise via the addition funnel over 30 minutes. -

Thermal Activation: Warm the biphasic mixture to 45–50 °C using a temperature-controlled oil bath. Critical Caution: Do not exceed 60 °C, as thermal runaway can cause premature elimination of the C3 chloride and polymerization.

-

Reaction Monitoring: Stir vigorously (800 rpm) to maximize the interfacial surface area between the organic and aqueous acid phases. Monitor the bubbler; the reaction is complete when

gas evolution strictly ceases (typically 4–6 hours). -

Quenching: Cool the reaction vessel to 0 °C. Carefully pour the highly acidic mixture over 500 g of crushed ice in a large beaker to quench the reaction without causing an exothermic spike.

-

Isolation: Extract the aqueous mixture with diethyl ether (

mL). Wash the combined organic layers with saturated aqueous

Protocol B: Base-Promoted Dehydrohalogenation to 2-Nonenoic Acid

-

Solvation: Dissolve the crude 3-chlorononanoic acid (approx. 35 g) in 100 mL of absolute ethanol in a 250 mL round-bottom flask.

-

Base Addition: Prepare a solution of 25 g

(approx. 2.5 equivalents) in 50 mL of ethanol. Add this dropwise to the reaction flask. A slight exotherm will be observed as the carboxylate salt forms. -

Reflux: Attach a condenser and heat the mixture to reflux (78 °C) for 3 hours to drive the E2 elimination.

-

Workup & Validation: Cool to room temperature and remove the ethanol in vacuo. Dissolve the resulting solid in 150 mL of distilled water.

-

Acidification: Slowly add 1M

while monitoring with a pH meter until the solution reaches pH 2. The self-validating visual cue is the separation of an oily organic layer (the free 2-nonenoic acid) from the aqueous phase. -

Purification: Extract with ethyl acetate (

mL), dry over

Quantitative Data Summary

The following table summarizes the expected operational metrics and yields for the two-step synthesis when executed at a 0.188 mol scale.

| Reaction Parameter | Protocol A: Hydrolysis | Protocol B: Dehydrohalogenation |

| Target Product | 3-Chlorononanoic Acid | 2-Nonenoic Acid |

| Primary Reagent | 90% | |

| Operating Temperature | 45–50 °C | 78 °C (Reflux) |

| Reaction Time | 4–6 hours | 3 hours |

| Endpoint Indicator | Cessation of | Complete consumption via TLC |

| Expected Yield | 82% – 88% | 75% – 80% |

| Purity (GC-MS) | > 95% (Crude) | > 98% (Post-distillation) |

References

-

The Kharasch reaction is a radical process in which carbon tetrachloride is added across an alkene. Chegg Chemistry Q&A. Available at:[Link]

-

Remediation of 1,1,1-Trichloroethane via Sequential Thermally Enhanced Hydrolysis and In Situ Chemical Oxidation. Battelle Memorial Institute. Available at: [Link]

-

Synthesis of β-Polychlorinated Alkynes Enabled by Copper-Catalyzed Multicomponent Reaction. Organic Letters, ACS Publications. Available at: [Link]

Sources

Application Note: Copper-Amine Catalyzed Atom Transfer Radical Addition (ATRA) of CCl₄ to Olefins

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP)

Executive Summary

The intermolecular addition of polyhalogenated compounds, such as carbon tetrachloride (CCl₄), across carbon-carbon double bonds is a powerful method for the 1,2-carbohalogenation of alkenes. Originally discovered as the Kharasch addition, this transformation has evolved into Atom Transfer Radical Addition (ATRA) [1].

Historically, ATRA was plagued by high catalyst loading requirements (10–30 mol%) and competing free-radical polymerization (ATRP), severely limiting its utility in pharmaceutical and fine chemical synthesis. However, the advent of Activators Regenerated by Electron Transfer (ARGET) and Initiators for Continuous Activator Regeneration (ICAR) has revolutionized this chemistry. By utilizing specifically tuned copper-amine complexes alongside benign reducing agents, researchers can now achieve highly regioselective 1,1,1,3-tetrachloroalkane synthesis using parts-per-million (ppm) catalyst loadings[2].

This application note details the mechanistic principles, ligand selection criteria, and a self-validating experimental protocol for executing Cu-catalyzed ARGET ATRA of CCl₄ to olefins.

Mechanistic Principles & Causality

To successfully execute and troubleshoot an ATRA reaction, one must understand the delicate kinetic balance governing the catalytic cycle. The reaction relies on the Persistent Radical Effect (PRE) , wherein a highly reactive transient radical (•CCl₃) and a persistent metalloradical deactivator ([Cu(II)L(Cl)]⁺) are generated simultaneously.

The Role of the Copper-Amine Complex

The active catalyst is a Cu(I) species complexed with a multidentate nitrogen ligand. The amine ligand serves two critical functions:

-

Solubilization: It homogenizes the copper salt in organic solvents.

-

Redox Tuning: It lowers the Cu(I)/Cu(II) redox potential, increasing the thermodynamic driving force for halogen atom abstraction[2].

While simple ligands like 2,2'-bipyridine (bipy) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) are historically common, tris(2-pyridylmethyl)amine (TPMA) has proven vastly superior. TPMA provides enhanced stabilization of the Cu(II) deactivator state, ensuring rapid halogen capping of the intermediate carbon-centered radical before unwanted polymerization can occur[3].

Catalyst Regeneration (ARGET ATRA)

In traditional ATRA, trace oxygen or radical-radical termination events irreversibly consume the active Cu(I) species, leading to catalytic stalling. To circumvent this, a reducing agent is added to continuously regenerate Cu(I) from the accumulating Cu(II) deactivator[4].

While free-radical initiators like AIBN or V-70 (ICAR ATRA) can be used, they often trigger background polymerization in highly active electron-deficient olefins (e.g., acrylates)[3][5]. Ascorbic acid (Vitamin C) is the preferred reducing agent for ARGET ATRA because it acts via a non-radical, two-electron transfer mechanism, strictly regenerating the catalyst without initiating side reactions[4].

Reaction Pathway Visualization

Catalytic cycle of Cu-catalyzed ARGET ATRA highlighting the persistent radical effect.

Optimization Data & Reagent Selection

The following table summarizes the quantitative impact of ligand and reductant choices on reaction efficiency, based on established literature parameters[2][3][4].

| Catalyst System | Ligand | Reducing Agent | Cu Loading | Max Turnover Number (TON) | Primary Application / Limitation |

| Traditional ATRA | PMDETA | None | 10–30 mol% | < 10 | High toxicity; requires strict anaerobic conditions. |

| ICAR ATRA | TPMA | V-70 or AIBN | 50–100 ppm | ~10,000 | Excellent for unactivated olefins; fails with acrylates due to polymerization. |

| ARGET ATRA | TPMA | Ascorbic Acid | 10–50 ppm | > 15,000 | Broadest scope; suppresses polymerization; highly efficient for electron-deficient olefins. |

Experimental Protocol: ARGET ATRA of CCl₄ to 1-Octene

This protocol describes the synthesis of 1,1,1,3-tetrachlorononane using a Cu(II)/TPMA catalyst system regenerated by ascorbic acid.

Materials Required

-

Substrates: 1-Octene (1.0 mmol), Carbon tetrachloride (CCl₄) (1.2 mmol).

-

Catalyst Precursors: Copper(II) chloride (CuCl₂) (0.001 mmol, 0.1 mol%), Tris(2-pyridylmethyl)amine (TPMA) (0.001 mmol, 0.1 mol%).

-

Reducing Agent: L-Ascorbic acid (0.1 mmol, 10 mol%).

-

Solvent: Methanol (MeOH) (anhydrous, degassed).

Step-by-Step Methodology

Step 1: Preparation of the Catalyst Stock Solution

-

In a nitrogen-filled glovebox or under standard Schlenk conditions, dissolve CuCl₂ (13.4 mg, 0.1 mmol) and TPMA (29.0 mg, 0.1 mmol) in 10 mL of anhydrous MeOH.

-